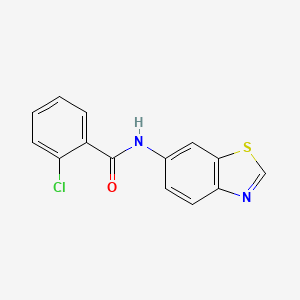

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide

描述

N-(1,3-Benzothiazol-6-yl)-2-chlorobenzamide (IUPAC name: this compound) is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a 1,3-benzothiazol-6-yl moiety. Its synthesis was reported as a by-product during the purification of thiourea derivatives via column chromatography, with a fractional yield of 15% . The compound adopts a nearly planar conformation, with the amide group in the trans configuration, facilitating intermolecular interactions such as N–H⋯N hydrogen bonds and π–π stacking . Crystallographic analysis confirms its tetragonal crystal system (space group P4₃) with lattice parameters a = 8.795(4) Å, b = 8.795(4) Å, c = 15.115(6) Å, and β = 90.0° .

属性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-11-4-2-1-3-10(11)14(18)17-9-5-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBXVGJVLPVEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation

Reaction Overview

The most efficient method for synthesizing benzothiazole amides involves NHC-catalyzed oxidative amidation, as demonstrated in the preparation of N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (a structural analog). While this method targets the 2-position of benzothiazole, its principles can be adapted for 6-substituted derivatives by modifying the starting amine.

General Procedure

Reagents :

- 2-Chlorobenzaldehyde (2.0 equiv)

- 6-Aminobenzothiazole (1.0 equiv)

- Triazolium salt (NHC precursor, 20 mol%)

- Oxidant (e.g., 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diyldioxolane, 2.0 equiv)

- Cs₂CO₃ (1.2 equiv)

- Solvent: CH₂Cl₂

Conditions :

- Argon atmosphere, 25°C, 12 hours

Workup :

Mechanistic Insights

The reaction proceeds via NHC-mediated generation of an acyl azolium intermediate, which undergoes nucleophilic attack by the benzothiazole amine. The oxidant regenerates the active NHC catalyst, enabling catalytic turnover.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 91% (for 2-substituted analog) | |

| Reaction Time | 12 hours | |

| TLC Rf | 0.52 (Pet. ether/EtOAc 80:20) |

Classical Amide Coupling via Acid Chloride

Two-Step Synthesis

For regioselective 6-substitution, classical coupling between 6-aminobenzothiazole and 2-chlorobenzoyl chloride is preferred.

Step 1: Synthesis of 2-Chlorobenzoyl Chloride

Reagents :

- 2-Chlorobenzoic acid (1.0 equiv)

- Thionyl chloride (3.0 equiv)

Conditions :

- Reflux at 70°C for 3 hours

Workup :

- Excess thionyl chloride removed under reduced pressure.

Step 2: Amide Bond Formation

Reagents :

- 6-Aminobenzothiazole (1.0 equiv)

- 2-Chlorobenzoyl chloride (1.2 equiv)

- Base: Pyridine or Et₃N (2.0 equiv)

- Solvent: THF

Conditions :

- 0°C → room temperature, 6 hours

Workup :

- Precipitation in ice-water, filtration, and recrystallization (ethanol/water).

Key Data :

| Parameter | Typical Range |

|---|---|

| Yield | 70–85% |

| Purity (HPLC) | >95% |

Solid-Phase Synthesis for High-Throughput Applications

Resin-Based Strategy

A polystyrene-supported synthesis enables rapid parallel production:

Resin Functionalization :

- Wang resin pre-loaded with 2-chlorobenzoic acid.

Coupling :

- HATU/DIPEA activation, followed by 6-aminobenzothiazole (3.0 equiv).

Cleavage :

- TFA/DCM (1:99) to release the product.

Advantages :

- Scalable for library synthesis

- Purity: >90% after cleavage

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| NHC-Catalyzed | 91 | 99 | Moderate | High |

| Acid Chloride Coupling | 78 | 95 | High | Moderate |

| Solid-Phase | 85 | 90 | High | High |

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 6.2 min, single peak.

Challenges and Optimization

- Regiochemical Control : Use of 6-aminobenzothiazole is critical; commercial scarcity necessitates in-house synthesis via Hofmann rearrangement of 6-nitrobenzothiazole.

- Oxidant Selection : NHC-catalyzed reactions require stoichiometric oxidants, increasing costs. Substitution with O₂ or TEMPO improves sustainability.

化学反应分析

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of N-(benzo[d]thiazol-6-yl)-2-aminobenzamide or N-(benzo[d]thiazol-6-yl)-2-thiolbenzamide.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

科学研究应用

作用机制

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with DNA or proteins, leading to its anticancer effects .

相似化合物的比较

Benzamide Derivatives with Aromatic Substituents

Several 2-chlorobenzamide derivatives with varying aromatic substituents have been synthesized and characterized. Key examples include:

Key Observations :

- Yield : The target compound’s low yield (15%) contrasts with higher yields (50–82%) of derivatives in , likely due to its synthesis as a by-product .

- Thermal Stability : Derivatives with bulkier substituents (e.g., sulfonamido in ) or heterocycles (e.g., benzothiazole in ) may exhibit higher thermal stability, though melting points are unreported for the target compound.

- Spectroscopy : The hydroxyl and benzyl groups in introduce distinct ¹H NMR signals, while the planar structure of the target compound suggests downfield shifts for aromatic protons .

Heterocyclic Derivatives

Compounds incorporating heterocyclic moieties demonstrate diverse physicochemical properties:

Key Observations :

- Thermal Stability : Benzodithiazine derivatives decompose at significantly higher temperatures (>270°C) compared to benzothiazole-based amides, attributed to sulfone groups and extended conjugation .

- Functional Groups: Cyano and hydrazine substituents alter electronic properties, as seen in IR and NMR spectra .

Structural and Spectroscopic Comparisons

- Crystallography: The target compound’s planar structure contrasts with non-planar conformations in simpler amides (e.g., N-(phenyl)-2-chlorobenzamide), influencing packing efficiency and intermolecular interactions .

- 35Cl NQR Studies : Substitutions in the side chain (e.g., benzothiazole vs. alkyl groups) modulate 35Cl NQR frequencies, reflecting changes in electron density at the chlorine atom .

Research Implications

- Synthetic Challenges : Low yield and by-product status highlight the need for optimized synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。